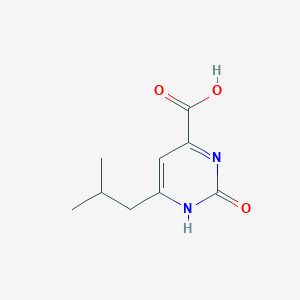

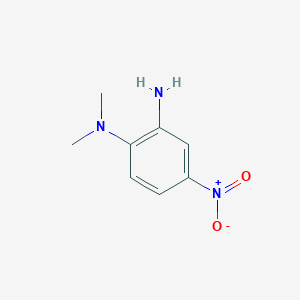

4-溴-1-(2-氟苄基)-1H-吡唑-3-胺

描述

The compound 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine is a chemical entity that can be used as an intermediate in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical entities and their synthesis, which can be informative for understanding the potential synthesis and properties of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve complex molecules. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves a five-step process including nitration, chlorination, N-alkylation, reduction, and condensation . This suggests that the synthesis of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine could also involve multiple steps, starting from 2-fluorobenzyl bromide and possibly involving amination reactions.

Molecular Structure Analysis

The molecular structure of compounds like 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine is typically confirmed using spectroscopic methods such as NMR and mass spectrometry. For example, the structure of a related compound was confirmed using 1H NMR and mass spectra . These techniques would likely be employed to confirm the structure of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine after its synthesis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can be quite complex. The synthesis of quinazolines and tetrahydroquinazolines, for example, is achieved through copper-catalyzed tandem reactions . This indicates that the synthesis of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine might also involve catalysis, possibly by transition metals, to facilitate the formation of the pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine would be influenced by its functional groups and molecular geometry. The presence of bromo and fluoro substituents suggests that the compound would have significant polar character, which could affect its solubility and reactivity. The synthesis of related compounds often involves the use of environmentally friendly conditions, such as aqueous media, which could also be applicable to the synthesis of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine .

科学研究应用

镇痛和抗炎活性

N-取代的 1-(2-氨基乙基)-3,5-二苯基-1H-吡唑及其 4-溴衍生物的合成已被描述,一些化合物在小鼠中显示出显着的镇痛活性。此外,这些化合物在大鼠中表现出中度的降压、心动过缓、抗炎活性、小鼠浸润麻醉和体外弱血小板抗聚集活性 (Bondavalli et al., 1988)。

抗菌潜力

一项研究合成了吡唑席夫碱,包括与 4-溴-1-(2-氟苄基)-1H-吡唑-3-胺相关的化合物,并测试了它们抑制白色念珠菌和革兰氏阴性菌生长的能力。值得注意的是,这些化合物可用作潜在的抗菌剂 (Feng et al., 2018)。

结构和构象分析

对 1-(2-溴苄基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑(与 4-溴-1-(2-氟苄基)-1H-吡唑-3-胺具有结构相似性)的研究突出了其晶体学和构象分析。这项研究提供了对分子结构和构象的见解,这对于理解化合物的性质和潜在应用至关重要 (Yang et al., 2021)。

新化合物的合成

另一项研究重点关注溴苯甲酸的合成,其结构与 4-溴-1-(2-氟苄基)-1H-吡唑-3-胺相关。这项研究探索了区域选择性胺化过程,为在各个领域具有潜在应用的新型化合物开发做出了贡献 (Wolf et al., 2006)。

作用机制

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Additionally, the presence of the bromine atom could make it potentially hazardous to human health .

未来方向

属性

IUPAC Name |

4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN3/c11-8-6-15(14-10(8)13)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZUXIIBOIRIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C(=N2)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701213582 | |

| Record name | 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine | |

CAS RN |

1001757-56-7 | |

| Record name | 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001757-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)